N-Boc Protection: Orthogonal Reactivity vs. Free Amine
The target compound features a tert-butyloxycarbonyl (Boc) group on the dihydroquinoline nitrogen. The closest direct analog is the free amine 6-methoxy-1,2,3,4-tetrahydroquinoline (CAS 120-15-0; MW 163.22 g/mol). The Boc group adds 100.11 g/mol to the molecular weight (target MW 263.33 g/mol vs. analog MW 163.22 g/mol) and converts a hydrogen-bond-donating secondary amine (HBD count = 1) into a non-donating carbamate (HBD count = 0), while increasing the hydrogen-bond-acceptor count from 2 to 3 [1][2]. This alteration eliminates the nucleophilic reactivity of the amine nitrogen, enabling selective transformations at other positions of the dihydroquinoline core under conditions that would otherwise react with the free amine. The Boc group is cleaved under mild acidic conditions (e.g., TFA/DCM or HCl/dioxane), providing a controlled deprotection step orthogonal to base-labile or hydrogenolysis-sensitive protecting groups typically employed elsewhere in a synthetic sequence.
| Evidence Dimension | Protecting group status and hydrogen-bond donor count |
|---|---|
| Target Compound Data | N-Boc protected; HBD count = 0; HBA count = 3; MW = 263.33 g/mol |
| Comparator Or Baseline | 6-Methoxy-1,2,3,4-tetrahydroquinoline (CAS 120-15-0): free secondary amine; HBD count = 1; HBA count = 2; MW = 163.22 g/mol |
| Quantified Difference | ΔMW = +100.11 g/mol; ΔHBD = −1; ΔHBA = +1 |
| Conditions | Computed physicochemical properties from PubChem (XLogP3, HBD/HBA counts) [1][2] |
Why This Matters
For procurement, selecting the Boc-protected intermediate over the free amine is mandatory when the synthetic route requires an unreactive nitrogen during electrophilic aromatic substitution, cross-coupling, or lithiation steps; purchasing the wrong form necessitates an additional protection step, increasing cost and reducing overall yield.
- [1] PubChem Compound Summary CID 14175819: Tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate – computed molecular properties including HBD count = 0, HBA count = 3, MW = 263.33 g/mol, XLogP3 = 3. View Source
- [2] PubChem Compound Summary CID 91802: 6-Methoxy-1,2,3,4-tetrahydroquinoline (CAS 120-15-0) – computed molecular properties including HBD count = 1, HBA count = 2, MW = 163.22 g/mol. View Source
